molecular formula C11H16N2O3 B1384018 (2-Aminopyridin-3-yl)methyl tert-butyl carbonate CAS No. 2153472-89-8

(2-Aminopyridin-3-yl)methyl tert-butyl carbonate

Cat. No.: B1384018
CAS No.: 2153472-89-8
M. Wt: 224.26 g/mol
InChI Key: IUVRLHVHTNGFRX-UHFFFAOYSA-N
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Description

(2-Aminopyridin-3-yl)methyl tert-butyl carbonate is a chemical compound with the molecular formula C11H16N2O3 and a molecular weight of 224.26 g/mol . This compound is known for its applications in various scientific and industrial fields due to its unique chemical properties.

Scientific Research Applications

(2-Aminopyridin-3-yl)methyl tert-butyl carbonate has a wide range of applications in scientific research:

Preparation Methods

The synthesis of (2-Aminopyridin-3-yl)methyl tert-butyl carbonate typically involves the reaction of (2-Aminopyridin-3-yl)methanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl chloroformate. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

(2-Aminopyridin-3-yl)methyl tert-butyl carbonate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl carbonate group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, along with catalysts or bases to facilitate the reactions.

Mechanism of Action

The mechanism of action of (2-Aminopyridin-3-yl)methyl tert-butyl carbonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular proteins .

Comparison with Similar Compounds

(2-Aminopyridin-3-yl)methyl tert-butyl carbonate can be compared with similar compounds such as:

  • (2-Aminopyridin-3-yl)methyl methyl carbonate
  • (2-Aminopyridin-3-yl)methyl ethyl carbonate
  • (2-Aminopyridin-3-yl)methyl isopropyl carbonate

These compounds share similar structural features but differ in the alkyl group attached to the carbonate moiety. The uniqueness of this compound lies in its tert-butyl group, which can influence its reactivity and stability compared to its analogs.

Properties

IUPAC Name

(2-aminopyridin-3-yl)methyl tert-butyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(14)15-7-8-5-4-6-13-9(8)12/h4-6H,7H2,1-3H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVRLHVHTNGFRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)OCC1=C(N=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-Aminopyridin-3-yl)methyl tert-butyl carbonate
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(2-Aminopyridin-3-yl)methyl tert-butyl carbonate
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(2-Aminopyridin-3-yl)methyl tert-butyl carbonate

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